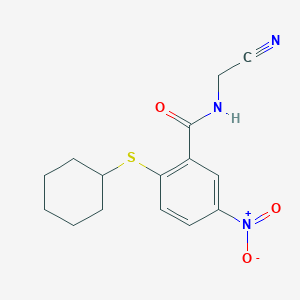

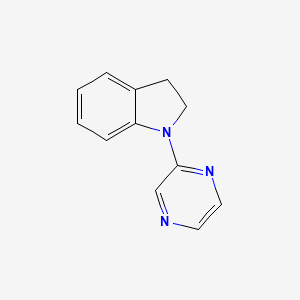

![molecular formula C18H18ClN5O2S B2516140 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 880804-88-6](/img/structure/B2516140.png)

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a derivative of acetamide with potential biological activity. While the specific compound is not directly discussed in the provided papers, similar compounds with the acetamide moiety and various substitutions have been studied for their crystal structures, vibrational spectroscopic signatures, antiviral activities, and anticonvulsant properties.

Synthesis Analysis

The synthesis of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has been reported, with structures confirmed by 1H NMR, IR, and elemental analysis . These methods are likely applicable to the synthesis of the compound , with the potential for modifications to accommodate the specific substituents present in the target molecule.

Molecular Structure Analysis

Crystal structures of similar compounds have been analyzed, revealing a folded conformation about the methylene C atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonds. The non-planar structure between the phenyl ring and the pyrimidine ring in related compounds suggests that the compound may also exhibit a non-planar conformation due to the presence of the 4H-1,2,4-triazol moiety .

Chemical Reactions Analysis

Although the specific chemical reactions of the compound have not been detailed in the provided papers, the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been characterized, and its vibrational signatures have been obtained . This suggests that the compound may also undergo similar characterization to determine its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The vibrational spectroscopic signatures of related compounds have been obtained using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . These methods could be used to determine the physical and chemical properties of the compound . Additionally, the antiviral and virucidal activities of similar compounds against human adenovirus type 5 and ECHO-9 virus have been assessed, indicating that the compound may also possess these biological activities .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study detailed the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting methodologies for creating high-specific-activity compounds for metabolic and mode of action studies (Latli & Casida, 1995).

- Research on organophosphorus compounds synthesized 1,2,4-triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine and triazaphosphopine derivatives, showcasing a chemical strategy to develop potentially useful organophosphorus derivatives (Moustafa, 1999).

Antimicrobial and Anticancer Activities

- Novel 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities, indicating the potential of triazole compounds as antimicrobial agents (Bektaş et al., 2007).

- A study on the synthesis and antimicrobial activities of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols suggested that modifications on the triazole ring can enhance antimicrobial properties (Kaldrikyan et al., 2016).

- Gold (III) and Nickel (II) complexes derived from a tetrazole-triazole compound were synthesized and showed anti-cancer activity against breast cancer cell lines, highlighting the potential of such complexes in cancer treatment (Ghani & Alabdali, 2022).

Mechanism of Action and Metabolic Studies

- Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes explored the metabolic pathways of these compounds, which could inform safety evaluations and regulatory decisions (Coleman et al., 2000).

Propiedades

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2S/c1-11-14(19)4-3-5-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-6-8-13(26-2)9-7-12/h3-9H,10,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFXOUJQIGWULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

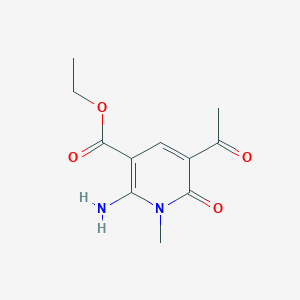

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

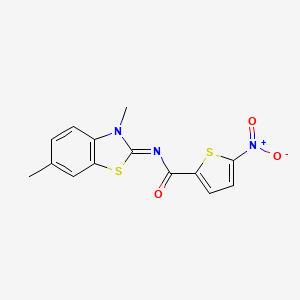

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)

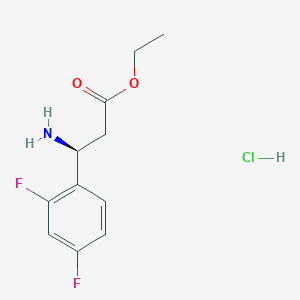

![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)

![N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2516070.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)

![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)